4-Chloro-6-methoxypyrimidin-5-amine 4-Chloro-6-methoxypyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.: 15846-19-2
VCID: VC20994263
InChI: InChI=1S/C5H6ClN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3
SMILES: COC1=C(C(=NC=N1)Cl)N
Molecular Formula: C5H6ClN3O
Molecular Weight: 159.57 g/mol

4-Chloro-6-methoxypyrimidin-5-amine

CAS No.: 15846-19-2

Cat. No.: VC20994263

Molecular Formula: C5H6ClN3O

Molecular Weight: 159.57 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-methoxypyrimidin-5-amine - 15846-19-2

Specification

CAS No. 15846-19-2
Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
IUPAC Name 4-chloro-6-methoxypyrimidin-5-amine
Standard InChI InChI=1S/C5H6ClN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3
Standard InChI Key SDMMBMBLFCTDIJ-UHFFFAOYSA-N
SMILES COC1=C(C(=NC=N1)Cl)N
Canonical SMILES COC1=C(C(=NC=N1)Cl)N

Introduction

Chemical Identity and Structure

4-Chloro-6-methoxypyrimidin-5-amine belongs to the pyrimidine class of heterocyclic compounds, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound contains three functional groups strategically positioned on the pyrimidine ring: a chlorine atom at position 4, an amino group at position 5, and a methoxy group at position 6. This unique structural arrangement contributes to its chemical reactivity and utility in synthetic pathways.

The basic chemical identifiers and structural information are summarized in the table below:

ParameterValue
CAS Number15846-19-2
Molecular FormulaC₅H₆ClN₃O
Molecular Weight159.57 g/mol
IUPAC Name4-chloro-6-methoxypyrimidin-5-amine
InChIInChI=1S/C5H6ClN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3
InChI KeySDMMBMBLFCTDIJ-UHFFFAOYSA-N
SMILESCOC1=C(C(=NC=N1)Cl)N
PubChem Compound ID817701

Physical and Chemical Properties

Physical Properties

While comprehensive physical property data specifically for 4-Chloro-6-methoxypyrimidin-5-amine is somewhat limited in the available literature, the compound is generally characterized as a solid substance that requires specific storage conditions to maintain stability. Based on its structural features and similar pyrimidine derivatives, it likely exhibits properties characteristic of aromatic heterocycles with polar functional groups.

Chemical Reactivity

The chemical reactivity of 4-Chloro-6-methoxypyrimidin-5-amine is largely determined by its three functional groups:

  • The chlorine atom at position 4 serves as an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution reactions.

  • The amino group at position 5 can participate in various transformations including acylation, alkylation, and coupling reactions.

  • The methoxy group at position 6 contributes to the electron distribution within the ring and can influence reactivity patterns.

These reactive sites make the compound particularly valuable as an intermediate in synthetic organic chemistry, especially in the development of more complex pyrimidine derivatives .

Synthesis and Reactions

Synthetic Applications

4-Chloro-6-methoxypyrimidin-5-amine serves as a versatile precursor in the synthesis of more complex pyrimidine derivatives. One notable application is its use in Suzuki cross-coupling reactions with various arylboronic acids. These reactions typically employ palladium tetraacetate as a catalyst, along with triphenylphosphine (PhP₃) and sodium carbonate (Na₂CO₃) in refluxing n-propanol .

The general reaction scheme can be represented as:

4-Chloro-6-methoxypyrimidin-5-amine + Arylboronic acid → Aryl-substituted pyrimidine derivatives

This cross-coupling methodology enables the synthesis of a diverse array of substituted pyrimidines with potential biological activities and other applications.

Reaction Conditions

The success of reactions involving 4-Chloro-6-methoxypyrimidin-5-amine often depends on carefully controlled reaction conditions. For example, in Suzuki coupling reactions, the following conditions have been reported as effective:

ParameterTypical Condition
CatalystPalladium tetraacetate
LigandTriphenylphosphine
BaseNa₂CO₃
Solventn-propanol
TemperatureReflux conditions
Reaction TimeVaries based on specific reactants

Preparation of Stock Solutions

For research applications, proper preparation of stock solutions is essential. The following table provides guidance on preparing stock solutions of 4-Chloro-6-methoxypyrimidin-5-amine at different concentrations:

Desired ConcentrationStock Solution Preparation for Various Quantities
1 mg
1 mM6.2668 mL
5 mM1.2534 mL
10 mM0.6267 mL

When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility. Once prepared, the solution should be stored in separate aliquots to prevent degradation from repeated freezing and thawing cycles .

Applications in Research and Development

Chemical Research

In synthetic organic chemistry, 4-Chloro-6-methoxypyrimidin-5-amine serves as an important building block for constructing more complex molecular architectures. Its reactivity profile, particularly at the chlorine-bearing carbon, makes it valuable for diversity-oriented synthesis approaches in which a common scaffold is elaborated into numerous derivatives for structure-activity relationship studies .

Biological Activity and Pharmaceutical Relevance

Pyrimidine derivatives synthesized from precursors such as 4-Chloro-6-methoxypyrimidin-5-amine have been investigated for various biological activities. Research has shown that some pyrimidine derivatives exhibit antimicrobial properties against certain bacterial strains. For example, compounds derived from similar pyrimidine scaffolds have demonstrated inhibitory activity against select isolates of Staphylococcus aureus and Staphylococcus saprophyticus .

The structural features of 4-Chloro-6-methoxypyrimidin-5-amine make it a potential candidate for developing compounds with pharmaceutical relevance, particularly in the area of anti-infective agents. Its structural similarity to known bioactive pyrimidines suggests it could be a valuable starting point for medicinal chemistry exploration.

Hazard TypeClassification
Specific Target Organ ToxicitySingle Exposure (Respiratory Tract Irritation) Category 3 (H335)
Acute ToxicityOral - Category 4 (H302)
Skin EffectsCorrosion/Irritation Category 2 (H315)
Eye EffectsSerious Eye Damage/Eye Irritation Category 2 (H319)
AspectRecommendation
Storage Temperature2-8°C
Light ExposureProtect from light
Personal Protective EquipmentGloves, eye protection, appropriate laboratory attire
VentilationUse in well-ventilated areas
First Aid - Eye ContactWash immediately with fresh running water, ensuring complete irrigation of the eye
First Aid - Skin ContactRemove contaminated clothing and wash affected area thoroughly

Spectroscopic Characterization

Spectroscopic data provides essential information for structural confirmation and purity assessment of 4-Chloro-6-methoxypyrimidin-5-amine. Based on related pyrimidine compounds, the following spectroscopic features might be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR analysis of similar pyrimidine compounds, characteristic patterns can be observed. For instance, in related compounds:

  • Aromatic protons typically resonate in the range of δ = 7.90-7.80 ppm as multiplets

  • Amino group protons may appear as broad singlets at around δ = 6.88-9.25 ppm

  • Methoxy group protons would be expected to show a characteristic singlet at approximately δ = 3.8-4.0 ppm

In ¹³C NMR spectra, the carbon atoms of the pyrimidine ring typically resonate in distinctive regions:

  • C-4 (bearing the chlorine) might appear around δ = 164-182 ppm

  • C-2 and C-6 positions typically resonate at δ = 155-165 ppm

  • C-5 (bearing the amino group) might appear around δ = 104-119 ppm

Current Research Trends and Future Directions

Research involving 4-Chloro-6-methoxypyrimidin-5-amine continues to evolve, with several potential directions for future investigation:

Medicinal Chemistry Applications

The structural features of 4-Chloro-6-methoxypyrimidin-5-amine make it a valuable scaffold for medicinal chemistry. Future research may focus on developing derivatives with enhanced biological activities, particularly in the areas of:

  • Antimicrobial agents to address the challenge of antibiotic resistance

  • Anti-inflammatory compounds

  • Anti-cancer agents, given the precedent of pyrimidine-based therapeutics in oncology

Methodology Development

From a synthetic perspective, ongoing research may focus on developing more efficient and sustainable methods for functionalizing 4-Chloro-6-methoxypyrimidin-5-amine, including:

  • Catalyst-free transformation methods

  • Green chemistry approaches using more environmentally benign reagents and conditions

  • Flow chemistry applications for scalable synthesis of derivatives

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